![molecular formula C17H17N3O2S B2737886 N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 342615-41-2](/img/structure/B2737886.png)
N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of research This compound features unique structural elements, including a methylsulfanyl group, a phenyl ring, and a tetrahydroquinoxalin-2-yl acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic synthesis techniques. One common route includes:
Formation of the 3-oxo-1,2,3,4-tetrahydroquinoxaline nucleus: : This step may involve the cyclization of an appropriate diamine precursor with a carbonyl compound.
Coupling with a methylsulfanylphenyl group: : Using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to facilitate the formation of the acetamide linkage.
Industrial Production Methods
In industrial settings, the production may involve scalable processes such as:
Optimized reaction conditions: : Including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Continuous flow chemistry: : For improved efficiency and scalability compared to traditional batch processes.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the sulfur atom in the methylsulfanyl group.
Reduction: : Potential reduction at the carbonyl group in the tetrahydroquinoxaline ring.
Substitution: : Electrophilic or nucleophilic substitution reactions at the phenyl ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation reagents: : Hydrogen peroxide, m-Chloroperoxybenzoic acid (m-CPBA).
Reduction reagents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Substitution conditions: : Typically involve acidic or basic environments depending on the nature of the substituents.
Major Products
Oxidation products: : Sulfoxides or sulfones.
Reduction products: : Reduced quinoxaline derivatives.
Substitution products: : Varied, depending on the substituent introduced.
科学的研究の応用
Chemistry
Catalysis: : As a potential ligand in coordination chemistry.
Material Science: : Structural components in the design of advanced materials.
Biology
Enzyme Inhibition: : Potential use in studying enzyme mechanisms.
Signal Transduction: : As a probe in understanding cellular pathways.
Medicine
Drug Development: : Investigated for potential therapeutic properties such as anti-inflammatory or anti-cancer activities.
Pharmacodynamics: : Used in studying drug-receptor interactions.
Industry
Chemical Sensors: : Used in the development of sensors for detecting specific biological or chemical agents.
Polymer Chemistry: : Incorporated into polymers for enhancing properties like durability or reactivity.
作用機序
N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is believed to exert its effects through interactions with molecular targets such as enzymes or receptors. The specific pathways may involve inhibition of enzyme activity by binding to active sites or modulation of receptor functions, altering signal transduction pathways crucial for cellular functions.
類似化合物との比較
Similar compounds include:
N-(2-methylphenyl)-2-(3-oxoquinoxalin-2-yl)acetamide: : Shares the acetamide and quinoxaline moieties but lacks the methylsulfanyl group.
N-(2-hydroxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: : Features a hydroxyl group instead of a methylsulfanyl group.
Uniqueness
N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide's uniqueness lies in the presence of the methylsulfanyl group, which can impart different chemical reactivity and potential biological activity compared to its analogues.
This detailed exploration highlights the multifaceted nature of this compound, from its synthesis to its diverse applications in scientific research.
特性
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-23-15-9-5-4-8-13(15)19-16(21)10-14-17(22)20-12-7-3-2-6-11(12)18-14/h2-9,14,18H,10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOHTJHWHFIUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/new.no-structure.jpg)
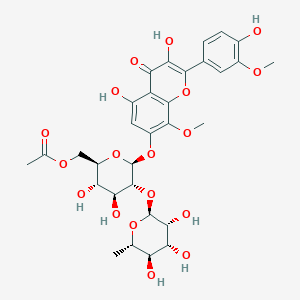
![2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2737806.png)
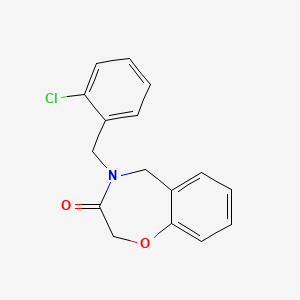
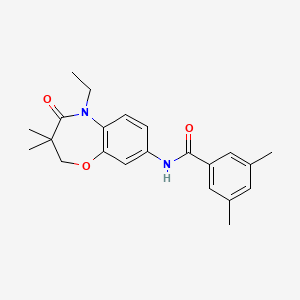
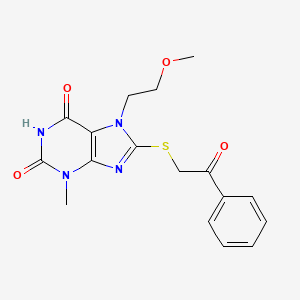

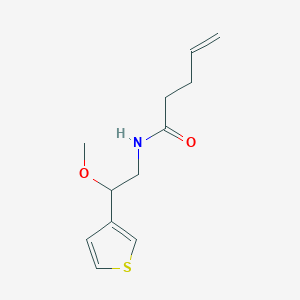
![Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate](/img/structure/B2737818.png)
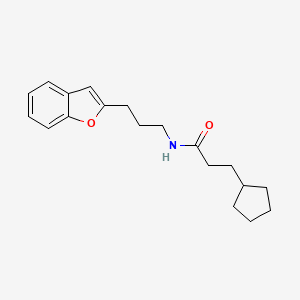
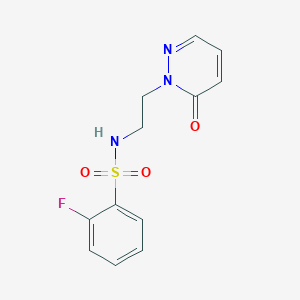
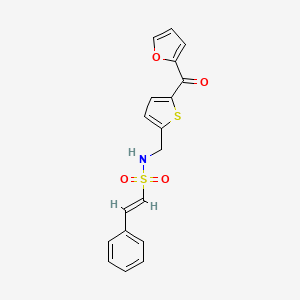
![N-(2,5-dimethylphenyl)-2-{8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2737825.png)

